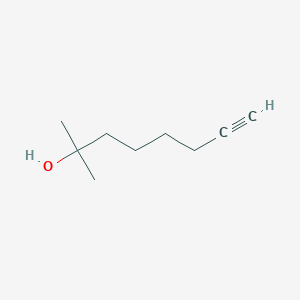7-Octyn-2-ol, 2-methyl-
CAS No.: 62873-32-9
Cat. No.: VC19434621
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62873-32-9 |
|---|---|
| Molecular Formula | C9H16O |
| Molecular Weight | 140.22 g/mol |
| IUPAC Name | 2-methyloct-7-yn-2-ol |
| Standard InChI | InChI=1S/C9H16O/c1-4-5-6-7-8-9(2,3)10/h1,10H,5-8H2,2-3H3 |
| Standard InChI Key | KAFGPFJIXYZFNX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CCCCC#C)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 2-methyloct-7-yn-2-ol, reflecting the positions of its functional groups:
-
A hydroxyl (-OH) group at carbon 2.
-
A methyl (-CH) group at carbon 2.
-
A triple bond (alkyne) between carbons 7 and 8.
The SMILES notation and InChIKey provide unambiguous representations of its structure. The molecule’s rigidity, imparted by the alkyne moiety, influences its reactivity and physical properties.
Stereochemical Considerations
While the compound lacks defined stereocenters, the planar geometry of the triple bond may restrict rotational freedom in adjacent carbon chains. This characteristic is critical in applications requiring spatial specificity, such as ligand design or polymer synthesis.
Physicochemical Properties
Limited experimental data are available for 7-Octyn-2-ol, 2-methyl-, but properties can be extrapolated from structurally related alcohols and alkynes:
The compound’s low water solubility and moderate polarity make it suitable for non-aqueous reaction systems. Its predicted value of 2.0 indicates moderate hydrophobicity, aligning with trends in branched alkynols.
Synthesis and Production
General Synthetic Routes
While no direct synthesis protocols are published for 7-Octyn-2-ol, 2-methyl-, analogous methods for tert-alkynols involve:
-
Alkyne Alkylation: Reaction of acetylides with ketones, followed by quenching. For example, treatment of 6-heptyn-2-one with methyl Grignard reagents could yield the target compound .
-
Hydroalkoxylation: Acid-catalyzed addition of water to methyl-substituted alkynes, though regioselectivity challenges may arise .
Purification and Characterization
Post-synthesis purification typically employs fractional distillation or column chromatography. Nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) are standard for structural validation, with key spectral features including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume